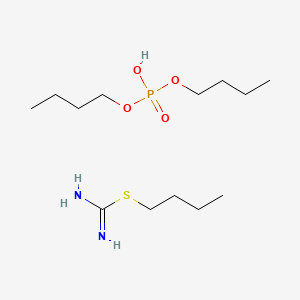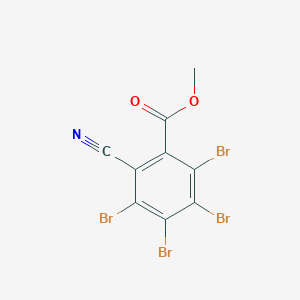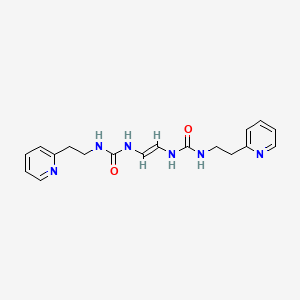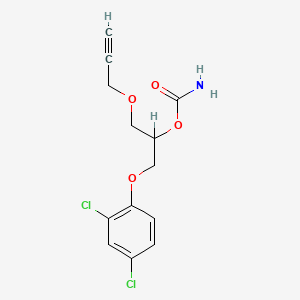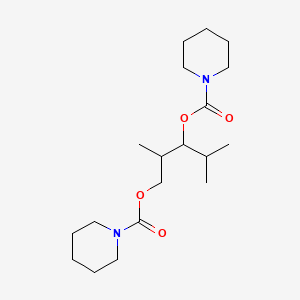
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate is a chemical compound with a molecular formula of C13H25NO2. It belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are often used in the synthesis of various drugs due to their versatile chemical properties .
Vorbereitungsmethoden
The synthesis of 2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate typically involves the reaction of 2-methyl-2-propyltrimethylene with 1-piperidinecarboxylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-methyl-2-piperidinecarboxylate hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-Methyl-1-piperidinecarbothioamide: Another piperidine derivative with unique properties and uses in chemical synthesis and research.
Eigenschaften
CAS-Nummer |
25649-05-2 |
|---|---|
Molekularformel |
C19H34N2O4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
[2,4-dimethyl-3-(piperidine-1-carbonyloxy)pentyl] piperidine-1-carboxylate |
InChI |
InChI=1S/C19H34N2O4/c1-15(2)17(25-19(23)21-12-8-5-9-13-21)16(3)14-24-18(22)20-10-6-4-7-11-20/h15-17H,4-14H2,1-3H3 |
InChI-Schlüssel |
OJGJHBBTAYZTLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)COC(=O)N1CCCCC1)OC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


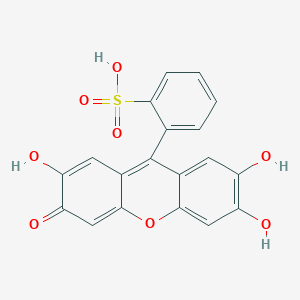

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
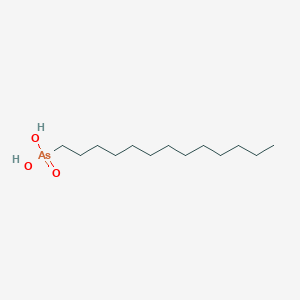
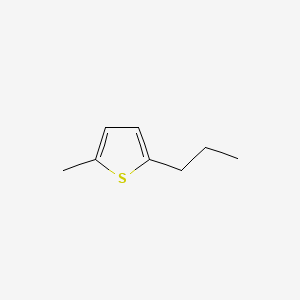
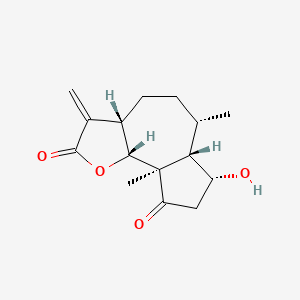

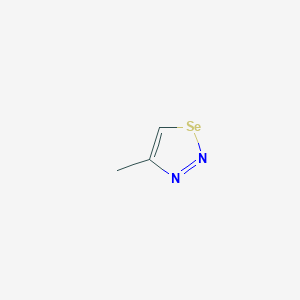
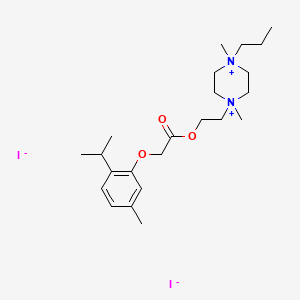
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
